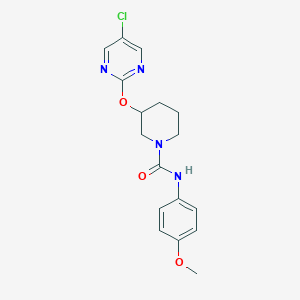

![molecular formula C19H18N2O4 B2819800 N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-40-6](/img/structure/B2819800.png)

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

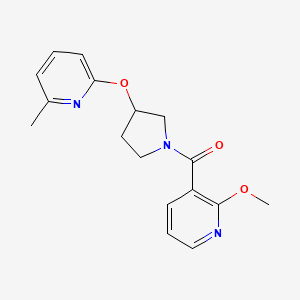

Compounds like this one typically belong to the class of organic compounds known as pyridine carboxylic acids or derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of a condensing reagent, such as pyridine-3-carboxylic anhydride (3-PCA), in the presence of an activator .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and UV/Visible studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds can include processes like the thermal decomposition of pyridine and reactions with water, alcohols, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like elemental analysis, molar conductance, and magnetic moments .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide and its derivatives have demonstrated significant antimicrobial activity. A study by Zhuravel et al. (2005) synthesized several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed considerable antibacterial and antifungal activities, comparing favorably with standard drugs (Zhuravel et al., 2005).

Synthesis and Optical Properties

The compound has been involved in the synthesis of various heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, expecting these to exhibit hypertensive activity (Kumar & Mashelker, 2007). Additionally, Briseño-Ortega et al. (2018) reported on the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines and studied their optical properties, indicating potential application in organic semiconductors (Briseño-Ortega et al., 2018).

Anticancer and Anti-inflammatory Properties

Some derivatives of this compound have been explored for their potential in cancer treatment and anti-inflammatory activities. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Antitubercular Activity

Suresh Kumar Raju et al. (2010) discovered that some derivatives of this compound are effective against Mycobacterium tuberculosis, showing more potency than first-line anti-tuberculosis drugs (Raju et al., 2010).

Synthesis of Anticonvulsant Agents

Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones derived from this compound, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Analgesic Properties

Ukrainets et al. (2015) conducted a study on the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, a derivative of the compound, showing potential for new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various transition metal ions such as manganese (ii), cobalt (ii), nickel (ii), and copper (ii) in the formation of complexes .

Mode of Action

The compound likely interacts with its targets through the formation of complexes. For instance, in the case of similar compounds, the ligand coordinates in a bidentate symmetrical fashion with the metal ions in all the complexes . The exact mode of action for this specific compound remains to be elucidated.

Biochemical Pathways

Similar compounds have been found to display significant antimicrobial properties , suggesting that they may interfere with essential biochemical pathways in microbial organisms.

Result of Action

Similar compounds have been found to display moderate to good cytotoxicity on various human cancer cell lines , suggesting potential anticancer activity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-12-5-4-6-14(7-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLUJYIAQLGBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)

![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)